molecular formula C7H13NO2 B13146655 trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid

Cat. No.: B13146655
M. Wt: 143.18 g/mol
InChI Key: QMRAUVIRRTYDBE-UHNVWZDZSA-N
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Description

trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid is a non-proteinogenic cyclobutane-derived amino acid characterized by a strained four-membered ring, a trans-configuration at the C2 amino group, and geminal dimethyl substituents at the C3 position. Its unique structure confers conformational rigidity, making it a valuable scaffold for studying peptide stability, enzyme inhibition, and bioactivity modulation.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-7(2)3-4(5(7)8)6(9)10/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m1/s1

InChI Key

QMRAUVIRRTYDBE-UHNVWZDZSA-N

Isomeric SMILES

CC1(C[C@H]([C@@H]1N)C(=O)O)C

Canonical SMILES

CC1(CC(C1N)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthesis Methods

The synthesis of trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid typically involves cyclization reactions of suitable precursors. One method includes reacting a primary amine with an activating agent and a nitrosyl agent to produce an organic compound and nitrous oxide. Another method involves converting a primary organic N-haloamine or primary organic N,N-dihaIoamine to the organic compound, where the intermediate is treated with a nitrosyl agent to produce an organic compound and nitrous oxide.

Common Reagents and Conditions:

  • Nitrosyl Agents: These can include \$$NO2-BX4\$$ and trifluoroacetic acid, HONO, \$$NaNO2\$$ and trifluoroacetic acid, \$$NaNO2\$$ and acetic acid, or a nitrite and an acid, where X is Br, Cl, or F.
  • Solvents: The organic amine can be partially dissolved in a solvent such as tetrahydrofuran, dichloromethane, chloroform, carbon tetrachloride, dimethyl formamide, dimethyl sulfoxide, t-butanol, diethylether, acetic acid, hexane, dichloroethane, ethyl acetate, acetonitrile, methanol, ethanol, bromine, or water.
  • Reaction Conditions: Employ conditions that facilitate the reaction.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives. Common oxidizing agents include potassium permanganate (\$$KMnO4\$$) and chromium trioxide (\$$CrO3\$$).
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes. Reducing agents such as lithium aluminum hydride (\$$LiAlH4\$$) or sodium borohydride (\$$NaBH4\$$) are typically used.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives. Reagents like acyl chlorides or anhydrides are used for acylation reactions, while alkyl halides are used for alkylation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Applications in Research

This compound serves as a crucial building block in synthesizing pharmaceuticals and agrochemicals. Its structural characteristics facilitate developing more complex molecules that can exhibit desired biological activities.

Drug Delivery Systems:

  • Peptides containing this compound have potential as selective vectors in drug delivery systems, particularly for targeting Leishmania parasites. These peptides demonstrate low cytotoxicity against human cells while effectively delivering therapeutic agents intracellularly and can enhance the solubility and intracellular delivery of drugs like Doxorubicin.

Enzyme Interaction Studies:

  • Investigations into enzyme interactions revealed that this compound could act as a building block for developing enzyme inhibitors. The rigidity conferred by the cyclobutane ring aids in stabilizing these interactions.

Data Table

Property Value Source
Molecular Formula \$$C7H{13}NO_2\$$
Molecular Weight 143.18 g/mol
IUPAC Name (1R,2S)-2-amino-3,3-dimethylcyclobutane-1-carboxylic acid
CAS No. N/A N/A
PubChem Compound ID 118990211
Synonyms This compound
TRANS-2-AMINO-3,3-DIMETHYLCYCLOBUTANECARBOXYLICACID

Biological Activity

Research indicates that this compound can modulate enzyme activity through hydrogen bonding and electrostatic interactions due to its functional groups. The compound is being investigated for its potential therapeutic applications and has shown promise in drug delivery systems, particularly for targeting specific pathogens such as Leishmania parasites. Peptides incorporating this compound enhance the solubility and intracellular delivery of drugs.

Chemical Reactions Analysis

Types of Reactions: trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a precursor in the synthesis of pharmaceutical agents. Its unique structure is exploited to enhance the biological activity of drug candidates.
  • Peptide Synthesis : Research indicates that peptides incorporating trans-2-amino-3,3-dimethylcyclobutanecarboxylic acid exhibit improved properties for drug delivery systems. For instance, hybrid γ/γ-peptides have been developed to target Leishmania parasites effectively, enhancing the solubility and intracellular delivery of chemotherapeutic agents like Doxorubicin.
  • Enzyme Interaction Studies : The compound has been investigated for its interactions with various enzymes. Its rigid structure stabilizes interactions, making it a promising candidate for developing enzyme inhibitors. This has implications in treating diseases where enzyme regulation is crucial.
  • Neurotransmitter Activity : Due to its structural similarity to neurotransmitters such as glutamate, studies have evaluated its effects on neural activity. Experiments conducted on rat C6 glioma cells demonstrated increased glutamate uptake when exposed to dipeptides synthesized from this compound .

Agrochemicals

The compound is also being explored for applications in agrochemicals, where its ability to serve as a building block can lead to the development of novel pesticides and herbicides.

Case Study 1: Drug Delivery Systems

A study highlighted the application of peptides containing this compound as selective vectors for drug delivery targeting Leishmania parasites. The peptides demonstrated low cytotoxicity against human cells while effectively delivering Doxorubicin intracellularly. The conformational rigidity of the cyclobutane ring was crucial for forming a cavity within the peptide structure, encapsulating the drug molecule efficiently.

Case Study 2: Enzyme Inhibitors

Research into enzyme interactions revealed that this compound could serve as a scaffold for designing enzyme inhibitors. The compound's cyclobutane moiety aids in stabilizing binding interactions with target enzymes, which is essential for developing therapeutic agents aimed at specific diseases.

Data Tables

Application AreaDescriptionExample Use Case
Medicinal ChemistryBuilding block for pharmaceuticalsSynthesis of Doxorubicin derivatives
Biological ActivityEnhances enzyme interactions and potential neurotransmitter activityPeptides targeting Leishmania
AgrochemicalsDevelopment of novel pesticides and herbicidesNot specified

Mechanism of Action

The mechanism by which trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The target compound’s 3,3-dimethyl groups introduce steric hindrance distinct from the 2,2-dimethyl substitution in the cis-isomer from Hexonsynth . This difference impacts ring strain and solubility.
  • Synthesis: Deprotection of Boc groups (e.g., via trifluoroacetic acid in dichloromethane) is critical for generating free amino acids, as shown in .

Physicochemical and Functional Properties

  • Acid-Base Behavior: The free amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3) enable zwitterionic behavior, akin to proteinogenic amino acids. Boc-protected derivatives lack this property, enhancing lipophilicity for synthetic intermediates .
  • Thermal Stability : Cyclobutane rings are inherently strained, but geminal dimethyl groups may stabilize the trans-isomer via steric repression of ring puckering.

Biological Activity

Trans-2-amino-3,3-dimethylcyclobutanecarboxylic acid (trans-ADCA) is a cyclic amino acid derivative that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of trans-ADCA, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

  • Molecular Formula : C7H13NO2
  • Molecular Weight : Approximately 143.18 g/mol
  • Structure : The compound features a cyclobutane ring with an amino group and a carboxylic acid group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Trans-ADCA exhibits several mechanisms through which it interacts with biological systems:

  • Enzyme Inhibition : Trans-ADCA can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can modulate various metabolic pathways.
  • Receptor Interaction : The amino group in trans-ADCA can form hydrogen bonds and electrostatic interactions with cellular receptors, influencing signaling pathways and biological responses.
  • Antimicrobial Activity : Studies indicate that trans-ADCA and its derivatives possess antimicrobial properties against pathogens such as Leishmania species. Peptides incorporating trans-ADCA have shown low cytotoxicity against human cells while maintaining effective microbicidal activity against these pathogens.

Antimicrobial Properties

Research has demonstrated that trans-ADCA derivatives exhibit significant antimicrobial properties. For instance:

  • Case Study : A study evaluated the efficacy of peptides containing trans-ADCA against Leishmania species. These peptides not only displayed low cytotoxicity towards human cells but also showed effective microbicidal activity, suggesting potential therapeutic applications in treating leishmaniasis.

Therapeutic Applications

Trans-ADCA is being investigated for its potential therapeutic applications:

  • Drug Delivery Systems : Trans-ADCA has been incorporated into hybrid γ/γ-peptides that serve as selective vectors for drug delivery targeting Leishmania parasites. The conformational rigidity provided by trans-ADCA enhances the encapsulation of drug molecules, improving solubility and intracellular delivery.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC7H13NO2Antimicrobial, Enzyme Inhibition
3-Amino-2,2-dimethylcyclobutanecarboxylic acidC7H13NO2Antimicrobial, Drug Delivery Potential
γ-Aminobutyric acid (GABA)C4H9NO2Neurotransmitter, Modulates CNS activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trans-2-Amino-3,3-dimethylcyclobutanecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The aza-Michael addition is a key synthetic route, where cyclobutane ring formation is achieved via nucleophilic attack of an amine on an α,β-unsaturated carbonyl precursor. Stereochemical control relies on solvent polarity, temperature, and catalyst choice (e.g., chiral auxiliaries or organocatalysts). For example, details an optimized protocol using tert-butyl carbamate (Boc) protection to stabilize intermediates and minimize racemization . Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric purity against reference standards (e.g., Pharmacopeial Forum guidelines for analogous bicyclic amino acids) .

Q. How can researchers confirm the structural and conformational integrity of this compound?

  • Methodological Answer : Multi-spectral analysis is critical:

  • NMR : 1^1H and 13^{13}C NMR resolve cyclobutane ring strain effects (e.g., upfield shifts for methyl groups due to steric crowding) .
  • X-ray crystallography : Determines absolute configuration and ring puckering dynamics, as seen in cyclobutanecarboxylic acid derivatives ( ) .
  • IR spectroscopy : Identifies carboxylic acid and amine functional groups via characteristic stretches (e.g., 1700–1750 cm1^{-1} for COOH) .

Advanced Research Questions

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis, and how can they be mitigated?

  • Methodological Answer : Racemization risks increase at elevated temperatures or in polar aprotic solvents. Mitigation strategies include:

  • Low-temperature protocols : Conduct reactions below 0°C to minimize thermal epimerization .
  • Chiral stationary phases (CSPs) : Use HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomer separation, validated via spiking with pure enantiomers .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How does the cyclobutane ring’s conformational rigidity influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The strained cyclobutane ring enhances susceptibility to ring-opening under acidic/basic conditions. Stability studies should include:

  • Accelerated degradation testing : Incubate the compound at 40–60°C in buffers (pH 1–13) and monitor degradation via HPLC-MS. highlights similar protocols for cyclobutene derivatives .
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures, correlating with computational models (e.g., DFT calculations of ring strain energy) .

Q. What computational methods are suitable for predicting the biological activity of this compound and its analogs?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., enzymes with cyclopropane/cyclobutane-binding pockets) using software like AutoDock Vina. Compare binding affinities with structurally rigid analogs (e.g., adamantane-carboxylic acid derivatives in ) .
  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous vs. lipid environments, leveraging force fields parameterized for strained rings .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies often stem from assay conditions or impurity profiles. Address via:

  • Standardized purity thresholds : Require ≥95% enantiomeric excess (verified by chiral HPLC) for biological testing .
  • Orthogonal assay validation : Compare results from cell-free (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity in ’s thiophene derivatives) .
  • Meta-analysis : Statistically pool data from multiple studies, adjusting for variables like solvent choice (DMSO vs. water) .

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